NUCC-390
Overview
Description
NUCC-390 is a novel small-molecule agonist of the CXCR4 receptor. This compound has gained attention due to its ability to promote nerve functional recovery following neurodegeneration. It acts similarly to the natural ligand CXCL12α, facilitating axonal growth and functional recovery from paralysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NUCC-390 involves a series of chemical reactions designed to produce a compound with high affinity and selectivity for the CXCR4 receptor. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s affinity for the CXCR4 receptor.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The chemical reactions are scaled up using industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
NUCC-390 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
NUCC-390 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the CXCR4 receptor and its signaling pathways.
Biology: Facilitates the study of nerve regeneration and neurodegenerative diseases.
Medicine: Potential therapeutic agent for conditions involving nerve damage and neurodegeneration.
Industry: Used in the development of new drugs targeting the CXCR4 receptor .
Mechanism of Action
NUCC-390 exerts its effects by binding to the CXCR4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes. Upon binding, this compound activates the receptor, leading to the internalization of the receptor and subsequent activation of downstream signaling pathways. These pathways promote axonal growth and functional recovery from nerve damage .
Comparison with Similar Compounds
Similar Compounds
CXCL12α: The natural ligand for the CXCR4 receptor, which promotes similar effects as NUCC-390.
AMD3100: A CXCR4 antagonist that blocks the receptor’s activity.
Reparixin: An allosteric inhibitor of CXCR1/2, used in similar research contexts
Uniqueness of this compound
This compound is unique due to its high selectivity and affinity for the CXCR4 receptor, as well as its ability to promote nerve regeneration and functional recovery. Unlike other compounds, this compound acts as an agonist, mimicking the natural ligand CXCL12α, and has shown promising results in preclinical studies .
Properties
IUPAC Name |
piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEIKILOAGDRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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